Product packaging for 3,3,4-Trimethylindolin-2-one(Cat. No.:CAS No. 122281-15-6)

3,3,4-Trimethylindolin-2-one

Cat. No.: B3186321
CAS No.: 122281-15-6
M. Wt: 175.23 g/mol
InChI Key: JZNPWJKPTZJCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4-Trimethylindolin-2-one (CAS 122281-15-6) is a versatile indoline derivative that serves as a fundamental synthetic intermediate in advanced organic materials research. This compound is a key precursor in the synthesis of novel push-pull chromophores, such as triene merocyanines, which are obtained in good to excellent yields through consecutive multi-component reactions . These merocyanines display intense absorption bands in solution and their film spectra indicate J-aggregation, making them subjects of interest for developing molecule-based non-linear optical (NLO) materials and photovoltaic chromophores . The structural motif of the 1,3,3-trimethylindoline group, for which this compound is a building block, is frequently incorporated into donor-π-acceptor (D-π-A) type chromophores. Such chromophores are widely investigated for their potential applications in optical communications, information storage, optical switching, and photonic imaging and sensing . Furthermore, derivatives based on the 1,3,3-trimethylindoline structure have been explored as novel scaffolds for the development of small-molecule antibiotics, highlighting the potential utility of this chemical architecture in medicinal chemistry research . With a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol, this compound provides researchers with a critical starting material for constructing complex functional organic molecules . This product is intended for research purposes only and is not approved for use in humans or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B3186321 3,3,4-Trimethylindolin-2-one CAS No. 122281-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122281-15-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3,3,4-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)11(2,3)10(13)12-8/h4-6H,1-3H3,(H,12,13)

InChI Key

JZNPWJKPTZJCBS-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=O)C2(C)C

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C2(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3,4 Trimethylindolin 2 One and Analogous Indolin 2 One Derivatives

Strategies for Constructing the Indolin-2-one Core Structure

The synthesis of the indolin-2-one scaffold can be broadly categorized into two main approaches: the functionalization of a pre-existing indolin-2-one core, often derived from isatin (B1672199), and the cyclization of acyclic precursors to form the bicyclic ring system. These strategies offer diverse pathways to access a wide range of substituted indolin-2-one derivatives.

Isatin-Based Condensation Reactions

Isatin (1H-indole-2,3-dione) and its derivatives are versatile starting materials for the synthesis of a variety of heterocyclic compounds, including 3-substituted indolin-2-ones. The electrophilic C3-carbonyl group of isatin is highly reactive towards various nucleophiles, making it an ideal substrate for condensation reactions.

The aldol (B89426) condensation of isatins with ketones or aldehydes is a direct and efficient method for the synthesis of 3-hydroxy-3-substituted indolin-2-ones, which can be further dehydrated to yield 3-alkylideneindolin-2-ones. This reaction involves the formation of a new carbon-carbon bond at the C3 position of the indolin-2-one ring.

The reaction of isatin or its N-substituted derivatives with acetone, for instance, has been a subject of extensive research. clockss.orgpmbrc.orgnih.gov Asymmetric aldol condensations, often catalyzed by chiral organocatalysts like L-proline or its derivatives, have been developed to produce enantioenriched 3-hydroxy-3-(2-oxopropyl)indolin-2-ones. clockss.org The enantioselectivity of these reactions can be significantly influenced by the substituents on the isatin ring and the reaction conditions. nih.gov For example, studies have shown that isatins with electron-withdrawing groups at the 4-position, such as 4-chloroisatin (B1294897) and 4-bromoisatin, can lead to high enantiomeric excesses. nih.gov The use of 4-methylisatin (B74770) in such reactions provides a direct route to precursors of 3,3,4-trimethylindolin-2-one. nih.gov

The general mechanism for the base-catalyzed aldol condensation involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile and attacks the C3-carbonyl of isatin. Subsequent protonation of the resulting alkoxide yields the 3-hydroxy-3-substituted indolin-2-one.

Table 1: Examples of Organocatalyzed Aldol Condensation of Isatins with Acetone

Isatin DerivativeCatalystSolventYield (%)Enantiomeric Excess (ee, %)Reference
IsatinL-prolineAcetoneHighLow (23%) clockss.org
N-MethylisatinL-prolineAcetone83.379 clockss.org
4-MethylisatinAlicyclic β-amino acid derivativeNot specifiedGoodUp to 94% nih.gov
4-ChloroisatinAlicyclic β-amino acid derivativeNot specifiedGoodUp to 94% nih.gov

This table is generated based on data from the text and is for illustrative purposes.

The Knoevenagel condensation is a powerful tool for the synthesis of 3-alkylideneindolin-2-ones, also known as alkene oxindoles. This reaction involves the condensation of an isatin derivative with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.orgthermofisher.com The active methylene compound typically has two electron-withdrawing groups, such as in malononitrile (B47326) or ethyl cyanoacetate. dergipark.org.trresearchgate.net

The reaction proceeds through the formation of a Knoevenagel adduct, which then undergoes dehydration to yield the α,β-unsaturated product. wikipedia.org The choice of catalyst and solvent can significantly influence the reaction outcome. For example, the use of piperidine (B6355638) in ethanol (B145695) is a common condition for this transformation. thermofisher.com This methodology provides a versatile route to a wide range of 3-substituted indolin-2-ones with diverse functionalities. organicreactions.org

For the synthesis of precursors to this compound, a Knoevenagel condensation could be envisioned between 4-methylisatin and an appropriate active methylene compound, followed by subsequent chemical transformations.

Table 2: Examples of Knoevenagel Condensation with Isatins

Isatin DerivativeActive Methylene CompoundCatalyst/ConditionsProductReference
IsatinMalononitrile"On water"2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile dergipark.org.tr
2-Methoxybenzaldehyde (as an example of a carbonyl compound)Thiobarbituric acidPiperidine/EthanolEnone product wikipedia.org

This table is generated based on data from the text and is for illustrative purposes.

Cyclization Reactions for Indolin-2-one Formation

Oxidative cyclization reactions provide a direct entry into the indolin-2-one ring system from N-aryl amides or related substrates. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond through an oxidative process, often mediated by transition metal catalysts or other oxidizing agents.

For instance, palladium-catalyzed intramolecular C-H functionalization has emerged as a robust strategy for the synthesis of oxindoles from acetanilides. rsc.org This approach allows for the direct formation of the five-membered ring of the indolin-2-one system. Similarly, domino Heck reactions, which involve a palladium-catalyzed cyclization followed by another bond-forming event, have been successfully employed for the synthesis of 3,3-disubstituted oxindoles. acs.org These methods offer high efficiency and functional group tolerance.

Reductive cyclization of ortho-substituted nitroarenes is a classical and widely used method for the synthesis of various nitrogen-containing heterocycles, including indolin-2-ones. This transformation typically involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes intramolecular cyclization.

A common strategy involves the reductive cyclization of 2-nitrostyrenes or related compounds. unimi.itresearchgate.net The reduction of the nitro group can be achieved using various reagents, with triethyl phosphite (B83602) being a notable example for the synthesis of other heterocyclic systems. rsc.org The resulting reactive nitrogen species, often considered as a nitrene or a nitrene equivalent, can then insert into a nearby C-H bond or add to a double bond to form the indolin-2-one ring. This method is particularly valuable for the synthesis of indoles and can be adapted for indolin-2-one synthesis. researchgate.netresearchgate.net

For the synthesis of this compound, a hypothetical precursor could be a suitably substituted ortho-nitrophenyl derivative that upon reductive cyclization would yield the desired product.

Metal-Free Synthetic Transformations

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, offering advantages such as reduced cost, lower toxicity, and simplified purification processes.

Molecular iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst or promoter for a variety of organic transformations. In the context of indolin-2-one synthesis, iodine-mediated oxidative cyclization reactions provide a powerful metal-free approach. These reactions often proceed through a domino process involving C-H functionalization and subsequent bond formation.

One such strategy involves the selective cleavage of C-H and C-C bonds in indole (B1671886) structures, promoted by iodine, to construct amide bonds. Mechanistic studies suggest that the reaction may proceed through radical-mediated pathways, where molecular oxygen can be activated to form key intermediates. nih.gov This is followed by a Baeyer-Villiger-type oxidation and subsequent intramolecular cyclization or intermolecular nitrogen capture to form the desired heterocyclic core. nih.gov

The general approach for an iodine-promoted oxidative cyclization can be summarized as follows:

Initial interaction of the substrate with iodine, possibly forming a radical cation intermediate.

Oxidation, which can involve cleavage of specific bonds within the starting material.

Intramolecular cyclization to form the five-membered lactam ring characteristic of the indolin-2-one scaffold.

This methodology is valued for its mild conditions and the use of a cheap and green catalyst. nih.gov The reaction conditions can be optimized by adjusting parameters such as the base, solvent, and temperature to achieve good to excellent yields of the desired indolin-2-one derivatives. organic-chemistry.org

Starting Material TypeReagentsKey TransformationProduct TypeRef.
2-PhenylindoleI₂, K₂CO₃, NH₄HCO₃, O₂Oxidative C₂–C₃ bond cleavage/aminationQuinazolin-4(3H)-one nih.gov
2-(Pyridin-2-yl)acetate DerivativesI₂, dppe, Na₂CO₃, AlkynesOxidative CyclizationSubstituted Indolizines organic-chemistry.org
Epoxides and 2-AminobenzamideI₂/DMSOEpoxide Ring-Opening/CyclizationAcylated/Alkylated Quinazolines organic-chemistry.orgnih.gov

Convergent and Multi-Component Reaction Sequences

Convergent and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step. These approaches reduce waste, save time, and often provide access to a diverse range of compounds from a common set of starting materials.

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction has been adapted for the synthesis of indolin-2-ones through a one-pot, two-step process.

The sequence generally involves:

Sonogashira Coupling: An N-substituted 2-iodoaniline (B362364) is coupled with a terminal alkyne. This step forms a 2-alkynyl aniline (B41778) intermediate.

Cyclization: An aryl iodide is then added to the reaction mixture. An electrophilic ArPdI species is formed, which activates the alkyne for an intramolecular trans-aminopalladation, leading to the formation of the indolin-2-one ring system after reductive elimination. nih.gov

This one-pot, three-component coupling reaction can be performed under microwave irradiation to accelerate the process, leading to a variety of polysubstituted indoles and related heterocycles in moderate to excellent yields. nih.gov The choice of ligand, base, and solvent are critical parameters for optimizing the reaction. acs.org

Aryl HalideAlkyneThird ComponentCatalyst SystemProductRef.
2-IodoanilineTerminal AlkyneAryl IodidePdCl₂(PPh₃)₂, CuIPolysubstituted Indole nih.gov
2-EthynylbenzamideIodobenzeneCarbon MonoxidePdCl₂(PPh₃)₂3-Alkylideneisoindolin-1-one nih.gov

Three-component reactions (3CRs) offer a direct and atom-economical route to complex molecular scaffolds like indolin-2-ones. These reactions bring together three different starting materials in a single synthetic operation to form the final product, incorporating portions of all three components.

An example is the acid-catalyzed three-component reaction of indoles, acetophenones, and (E)-3-phenacylideneoxindolinones, which can yield complex polysubstituted 3-(9H-carbazol-2-yl)indolin-2-ones. acs.org Similarly, a metal-free, aryne-based three-component coupling of N-protected isatin, an aryne precursor, and a 1,3-cyclodione can produce 3-substituted-3-hydroxy-indolin-2-ones in good yields. rsc.org These methods highlight the ability of MCRs to rapidly build molecular complexity.

Component 1Component 2Component 3ConditionsProductRef.
N-Protected IsatinAryne Precursor1,3-CyclodioneMetal-Free3-Substituted-3-hydroxyindolin-2-one rsc.org
IndoleAcetophenone(E)-3-PhenacylideneoxindolinoneHOTf (acid catalyst)3-(9H-Carbazol-2-yl)indolin-2-one acs.org
2-Formylbenzoic AcidPrimary AmineSecondary Phosphine OxideCatalyst-Free3-Oxoisoindolin-1-ylphosphine Oxide rsc.org

Stereoselective and Chemo-selective Synthetic Approaches to Trimethylindolin-2-one Frameworks

The biological activity of indolin-2-one derivatives is often highly dependent on their three-dimensional structure. Therefore, the development of stereoselective synthetic methods that control the configuration of stereocenters is of paramount importance. For a molecule like this compound, the key challenge lies in the construction of the substituted C3 quaternary stereocenter.

Stereoselective approaches often employ chiral auxiliaries, catalysts, or starting materials to direct the formation of a specific stereoisomer. For instance, Lewis-acid mediated reactions of enamides with N-aryl-3-hydroxyisoindolinones have been developed for the diastereoselective synthesis of fused heterocyclic isoindolinones containing three contiguous stereogenic centers. chemrxiv.org Similarly, highly stereoselective syntheses of complex spirooxindoles have been achieved through processes like rsc.orgekb.eg-hydride shift/cyclization reactions, yielding products with excellent diastereoselectivities (d.r. >20:1). chemrxiv.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial. For example, in the trimerization of isocyanides to form 2-indole-substituted quinolines, a "head to head" heterodimerization of two isocyanide molecules occurs chemoselectively, initiating a domino reaction that leads to the complex heterocyclic product. nih.gov

Diversification and Functionalization Strategies of Indolin-2-one Scaffolds

Once the core indolin-2-one scaffold is synthesized, its diversification and functionalization are key to creating libraries of compounds for biological screening and developing structure-activity relationships (SAR). The indolin-2-one structure offers several sites for modification, including the nitrogen atom (N1), the C3 position, and the aromatic ring. ekb.egekb.egnih.gov

Common functionalization strategies include:

N-Alkylation/Arylation: The nitrogen of the lactam can be functionalized by treatment with a base like sodium hydride (NaH) followed by the addition of an alkyl or benzyl (B1604629) halide. nih.gov

C3-Functionalization: The C3 position is particularly important for introducing substituents that modulate biological activity. Knoevenagel condensation of the indolin-2-one with various aldehydes is a common method to install an exocyclic double bond at C3, creating 3-ylideneoxindoles. mdpi.com These can be further modified or used as precursors for other derivatives.

Aromatic Ring Substitution: Substituents on the benzene (B151609) ring of the indolin-2-one core can be introduced either by starting with a pre-functionalized aniline or by direct electrophilic aromatic substitution on the completed scaffold.

These diversification strategies have been instrumental in the development of potent kinase inhibitors, such as Sunitinib, which is based on the indolin-2-one scaffold. ekb.egekb.eg The ability to vary chemical groups at different positions allows for the fine-tuning of a compound's pharmacological properties. nih.govillinois.eduillinois.edu

Alkenylation of Indolin-2-ones

The introduction of an alkenyl group at the C3 position of the indolin-2-one core is a significant transformation, leading to compounds with diverse applications. A direct, one-pot, base-induced alkenylation of indolin-2-ones has been developed utilizing 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles as the alkenylating agent. beilstein-journals.org This method provides an efficient, non-catalytic, and economical route to 3-alkenyl-2-oxindoles. beilstein-journals.org

The reaction conditions have been optimized by testing various bases, including sodium methoxide (B1231860) (MeONa), sodium hydride (NaH), and potassium tert-butoxide (t-BuONa). beilstein-journals.org It was determined that sodium hydride in tetrahydrofuran (B95107) (THF) is the most effective combination for the desired alkenylation. beilstein-journals.org The general procedure involves heating a mixture of sodium hydride, the indolin-2-one, and the lactone in dry THF under reflux for 4–5 hours. beilstein-journals.org

This protocol stands in contrast to other methods for synthesizing 3-alkenylindolin-2-ones, such as aldol condensation of isatin with active methylene compounds, Wittig reactions, or palladium-catalyzed C-H activation/Heck reactions. beilstein-journals.org Ferrous salts have also been utilized to catalyze the direct oxidative alkenylation of indoles under mild conditions, providing another effective strategy. researchgate.net

Table 1: Examples of Synthesized 3-Alkenylindolin-2-one Derivatives beilstein-journals.org

Compound ID R Group Ar Group Yield (%) Melting Point (°C)
8ya CH₃ 4-F-C₆H₄ 88% 138-140

| 8yb | CH₃ | 4-Br-C₆H₄ | 84% | 172-173 |

Synthesis of Spiro[indole-2-one-3,4'-pyrimidin-2-one]-Coumarin Hybrids

Molecular hybridization is a prominent strategy in drug discovery, combining distinct pharmacophores to create a single molecule with potentially enhanced or synergistic activities. A notable example is the synthesis of spiro[indole-2-one-3,4'-pyrimidin-2-one]-coumarin hybrids. ekb.egekb.eg These complex structures merge the biologically significant isatin and coumarin (B35378) nuclei. ekb.eg

The synthesis is achieved through a simple and eco-friendly one-pot reaction. ekb.egekb.eg The key building block for this process is 3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene)indolin-2-one, which is prepared with a high yield from 3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl] indolin-2-one via a modified dehydration reaction. ekb.egekb.eg

The subsequent reaction involves a condensation between an aldehyde, the chalcone-like intermediate, and urea (B33335) in the presence of acetic acid. ekb.eg This is followed by a nucleophilic addition and subsequent oxidation to form the final spiro[indole-3,4'-pyrimidin-2'-one] derivative. ekb.eg The structures of these novel hybrids are typically confirmed using IR, ¹H-NMR, ¹³C-NMR spectroscopy, and elemental analyses. ekb.egekb.eg This methodology has been used to create a variety of spiro-indole-coumarin hybrids, which are of interest for their potential biological profiles. nih.gov

Mechanistic Investigations of Chemical Reactions Involving 3,3,4 Trimethylindolin 2 One Systems

Elucidation of Reaction Pathways and Intermediate Species

The C3 position of the indolin-2-one ring is particularly reactive and is often the site of derivatization.

Kinetic Studies and Rate Determinations of Indolin-2-one Transformations

Kinetic studies provide valuable insights into reaction mechanisms, including the identification of rate-determining steps and the influence of catalysts and reaction conditions. While general kinetic data for fundamental organic reactions are abundant, specific kinetic studies on the transformations of 3,3,4-Trimethylindolin-2-one are not found in the surveyed literature. Such studies would be instrumental in optimizing reaction conditions and understanding the electronic and steric effects of the methyl substituents on the reactivity of the indolin-2-one core.

Catalytic Roles in Indolin-2-one Synthesis and Derivatization

Catalysis plays a crucial role in the synthesis and derivatization of indolin-2-ones, enabling milder reaction conditions, higher yields, and improved stereoselectivity. Both metal-based and organocatalytic systems have been employed. For instance, Lewis acids are often used to activate the carbonyl group of isatins towards nucleophilic attack in the synthesis of 3-substituted-3-hydroxyindolin-2-ones. Asymmetric catalysis has also been extensively developed for the enantioselective synthesis of chiral indolin-2-one derivatives, which are of significant interest in drug discovery.

Base-Induced Reaction Mechanisms

The presence of an α-hydrogen at the C3 position of the indolin-2-one core allows for base-induced deprotonation, leading to the formation of a key reactive intermediate: the enolate. This process is fundamental to a variety of carbon-carbon bond-forming reactions.

The mechanism commences with the abstraction of the acidic α-hydrogen by a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). libretexts.org The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization is crucial for its stability and nucleophilic character. libretexts.orglibretexts.org

The enolate can then participate in a range of electrophilic substitution reactions. For instance, in alkylation reactions, the enolate attacks an alkyl halide, forming a new carbon-carbon bond at the C3 position. The general mechanism for base-induced enolate formation and subsequent alkylation is depicted below:

Step 1: Enolate Formation A base removes the proton from the α-carbon of this compound, forming a resonance-stabilized enolate.

Step 2: Nucleophilic Attack The enolate, acting as a nucleophile, attacks an electrophile (e.g., an alkyl halide), resulting in the formation of a new C-C bond.

The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of these reactions, particularly in cases where multiple acidic protons are present or when the resulting product can exist as stereoisomers.

Organocatalytic Activation Modes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of indolin-2-one systems, organocatalysts can activate the substrate through various non-covalent interactions, leading to highly stereocontrolled transformations. nih.govmdpi.comsemanticscholar.org

One common mode of activation involves the formation of an enamine or iminium ion intermediate. For instance, a chiral secondary amine catalyst can react with the carbonyl group of an α,β-unsaturated aldehyde to form an iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack by the enol or enolate of this compound.

Alternatively, a chiral primary amine catalyst can condense with the carbonyl group of this compound to form an enamine. This transformation raises the HOMO of the nucleophile, enhancing its reactivity towards an electrophile.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, can simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds and other non-covalent interactions. d-nb.infobeilstein-journals.org This dual activation mode provides a highly organized transition state, leading to excellent stereocontrol in the final product. A plausible activation model for a Michael addition reaction is illustrated below, where a bifunctional thiourea (B124793) catalyst activates both the indolin-2-one nucleophile and a nitro-olefin electrophile.

Catalyst TypeActivation ModeIntermediateEffect
Chiral Secondary AmineIminium Ion CatalysisIminium IonLowers LUMO of electrophile
Chiral Primary AmineEnamine CatalysisEnamineRaises HOMO of nucleophile
Bifunctional CatalystDual ActivationHydrogen-bonded complexOrganizes transition state

Metal-Catalyzed Reaction Pathways (e.g., Palladium-catalyzed)

Transition metal catalysis, particularly with palladium, has provided efficient pathways for the functionalization of the indolin-2-one scaffold. vu.nl Palladium-catalyzed reactions, such as the Heck reaction and α-arylation, have been widely employed to introduce aryl and vinyl groups at the C3 position. youtube.comdoi.org

The catalytic cycle of a palladium-catalyzed α-arylation of this compound typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide to form a Pd(II) species.

Transmetalation (or Deprotonation/Coordination): The indolin-2-one, often pre-treated with a base to form the enolate, coordinates to the palladium center, displacing a halide ligand.

Reductive Elimination: The aryl and enolate moieties on the palladium center couple, forming the C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Heck reaction follows a different, yet related, mechanistic pathway involving migratory insertion of an alkene into a Pd-C bond. youtube.com The general catalytic cycle for these transformations is highly dependent on the choice of ligands, which play a crucial role in stabilizing the palladium intermediates and influencing the selectivity of the reaction.

ReactionKey Mechanistic StepsResulting Bond Formation
α-ArylationOxidative Addition, Transmetalation, Reductive EliminationC(sp2)-C(sp3)
Heck ReactionOxidative Addition, Migratory Insertion, β-Hydride EliminationC(sp2)-C(sp2)

Computational Mechanistic Studies on Indolin-2-one Reaction Energetics

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. nih.gov In the context of reactions involving this compound, DFT calculations can be employed to locate and characterize the transition states of key elementary steps. jcchems.commdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the activation barriers of different reaction pathways, allowing for the identification of the rate-determining step. Furthermore, analysis of the geometric and electronic structure of the transition state can reveal the nature of bond-breaking and bond-forming events and the origin of stereoselectivity. nih.gov For example, DFT calculations can help to rationalize why a particular diastereomer or enantiomer is formed preferentially by comparing the energies of the corresponding diastereomeric or enantiomeric transition states.

Analysis of Potential Energy Surfaces and Selectivity

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. nih.gov For a chemical reaction, the PES provides a complete map of all possible reaction pathways connecting reactants to products.

By mapping out the PES for a reaction involving this compound, chemists can gain a comprehensive understanding of the factors that govern its selectivity. nih.gov For instance, the PES can reveal the presence of multiple competing reaction channels and the energy barriers associated with each. This information is invaluable for predicting the outcome of a reaction under different conditions and for designing new catalysts that can steer the reaction towards a desired product.

The analysis of the PES can also provide insights into the dynamic aspects of a reaction. By simulating the trajectory of the reacting molecules on the PES, it is possible to understand how the system evolves over time and how energy is distributed among the different vibrational modes of the transition state.

Computational MethodInformation GainedApplication to this compound Reactions
DFTTransition state structures and energies, reaction energy profilesIdentifying rate-determining steps, understanding stereoselectivity
PES AnalysisComplete map of reaction pathways, identification of competing channelsPredicting reaction outcomes, designing selective catalysts

Structural Elucidation and Spectroscopic Characterization Methodologies for 3,3,4 Trimethylindolin 2 One Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

The definitive identification and structural confirmation of novel or uncharacterized organic molecules like 3,3,4-trimethylindolin-2-one would necessitate a multi-faceted analytical approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy is the standard for unambiguous structural elucidation.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.

For a compound like this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton (if unsubstituted), and the three methyl groups. The chemical shifts, integration values (proton count), and splitting patterns (coupling between adjacent protons) would allow for the assignment of each proton to its specific position. Similarly, a ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment, including the characteristic downfield signal for the carbonyl carbon (C=O) of the amide group, typically found in the 160-220 ppm range libretexts.org. The signals for the quaternary carbon at the C3 position and the carbons of the three methyl groups would also be key identifiers.

In cases of signal overlap or complex coupling patterns in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. For substituted indolinones, techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons and more distant carbons, respectively. These experiments are crucial for confirming the connectivity between the methyl groups and the indolinone core and for unambiguously assigning all proton and carbon signals.

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) would confirm its elemental formula. The fragmentation pattern, resulting from the cleavage of the molecule under ionization, would likely show the loss of methyl groups or other characteristic fragments, helping to corroborate the structure proposed by NMR data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically around 1650-1850 cm⁻¹. Other significant peaks would include those for N-H stretching (if present), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The indolin-2-one chromophore exhibits characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are influenced by the substitution pattern on the aromatic ring. The spectrum for this compound would help to confirm the presence of the conjugated system and could be compared with data from other alkyl-substituted indolinones to understand the electronic effects of the methyl groups.

While the specific data for this compound is not available, the application of these standard analytical techniques would readily provide the necessary information for its full and unambiguous structural characterization should the compound be synthesized and analyzed in the future.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a three-dimensional model of the electron density, from which the precise positions of atoms and the bonds between them can be determined. This method is fundamental for the unambiguous determination of the solid-state conformation of molecules. nih.govnih.gov

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration of chiral molecules. nih.govthieme-connect.de For enantiomerically pure derivatives of this compound, particularly those with a stereocenter at the C3 position, SCXRD can distinguish between the (R) and (S) enantiomers. This is achieved through the analysis of anomalous dispersion effects, which are measurable differences in the diffraction pattern when using X-ray radiation of a suitable wavelength. thieme-connect.de

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Substituted Indolin-2-one Derivative.
ParameterValue
Chemical FormulaC18H16Cl3NO
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)19.531 (3)
b (Å)6.6511 (10)
c (Å)13.242 (2)
α (°)90
β (°)90
γ (°)90
Volume (Å3)1720.5 (5)
Note: Data is for 3-chloro-3-methyl-r-2,c-6-bis(4-chlorophenyl)piperidin-4-one, a related heterocyclic compound, to demonstrate the type of information obtained from X-ray crystallography nih.gov.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the study of species that have one or more unpaired electrons, such as organic radicals. libretexts.orgnih.gov The principles of ESR are analogous to Nuclear Magnetic Resonance (NMR), but it detects the transitions of electron spins in a magnetic field instead of nuclear spins. libretexts.org When a radical derived from a this compound derivative is placed in a strong magnetic field, the unpaired electron can exist in two spin states. Irradiation with microwave frequency energy can induce transitions between these states, giving rise to an ESR spectrum. libretexts.org

The analysis of the ESR spectrum provides key parameters about the radical's electronic structure and environment. These include:

The g-factor: This is a dimensionless quantity that is characteristic of the radical. Its deviation from the free electron g-value (g ≈ 2.0023) provides information about the electronic environment of the unpaired electron, including the presence of heteroatoms and the extent of spin-orbit coupling.

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) leads to the splitting of the ESR signal into multiple lines. The magnitude of this splitting, the hfc, is proportional to the probability of finding the unpaired electron at the nucleus (spin density). This provides a detailed map of the electron's delocalization within the molecule.

For radical species derived from indolin-2-ones, such as nitroxide radicals, the interaction with the nitrogen nucleus typically results in a characteristic three-line spectrum (for ¹⁴N, nuclear spin I=1). researchgate.net Further coupling to protons on the aromatic ring and methyl groups would introduce additional splitting, making the spectrum more complex but also more informative.

The following table presents typical ESR parameters for nitroxide radicals, illustrating the data obtained from such studies.

Table 2: Illustrative ESR Spectroscopic Data for Nitroxide Radicals.
ParameterTypical Value RangeInformation Gained
giso (isotropic g-factor)2.0050 - 2.0070Electronic environment of the N-O group.
AN (Nitrogen hfc)14 - 17 G (1.4 - 1.7 mT)Spin density on the nitrogen atom; polarity of the solvent. researchgate.net
AH (Proton hfc)0.1 - 10 G (0.01 - 1.0 mT)Spin delocalization onto the molecular framework.
Note: These are general values for nitroxide radicals and serve to illustrate the parameters measured by ESR spectroscopy. Specific values for radicals of this compound would depend on the exact structure and conditions.

The study of radical exchange reactions and the stability of radical species can also be monitored using ESR, providing insights into the kinetics and mechanisms of reactions involving these transient intermediates. rsc.org

Theoretical and Computational Chemistry Studies of 3,3,4 Trimethylindolin 2 One Systems

Electronic Structure Theory and Molecular Orbital Analysis

Electronic structure theory is fundamental to understanding the distribution and energy of electrons within a molecule. For 3,3,4-Trimethylindolin-2-one, this analysis reveals key features about its chemical reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a critical aspect of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity irjweb.comresearchgate.net.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that a molecule is more reactive and polarizable nih.gov. In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atom, while the LUMO is likely centered on the electron-withdrawing carbonyl group of the lactam ring. The energy gap is a key parameter determined through computational methods like Density Functional Theory (DFT) irjweb.com.

Table 1: Representative Frontier Molecular Orbital Energies and Properties

Parameter Description Typical Value (eV) Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 Electron-donating capability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 Electron-accepting capability

Note: The values presented are illustrative for a molecule of this type and would be precisely determined through specific quantum chemical calculations.

The distribution of electron density in this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) and the aromatic system. Computational methods are used to calculate the partial atomic charges on each atom, providing a quantitative measure of the molecular electrostatic potential (MEP) nih.gov.

In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative partial charge, making it a site for electrophilic attack and a hydrogen bond acceptor. The nitrogen atom and the aromatic ring contribute to the delocalization of electrons across the molecule. This electronic delocalization is crucial for the molecule's stability and influences its interactions with other molecules nih.govnih.gov. Studies on similar heterocyclic systems show that the distribution of Mulliken atomic charges can precisely identify the positive and negative potential sites, with electronegative atoms typically showing negative charges and hydrogen atoms exhibiting positive charges nih.gov.

Conformational Analysis and Energetic Stability Studies

The non-aromatic five-membered ring in the indolinone core is not perfectly planar, allowing for the existence of multiple conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of its bond rotations and ring puckering to identify stable, low-energy conformers.

Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions are critical in determining the solid-state structure (crystallinity) and many biological and material properties of molecules wikipedia.org. These interactions, though weaker than covalent bonds, collectively govern how molecules recognize and bind to one another wikipedia.orgopenstax.org.

The this compound molecule contains key functional groups capable of forming hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor pressbooks.pub. This dual functionality allows the molecules to link together, forming extended chains or more complex networks in the solid state rsc.orgrsc.org. These hydrogen-bonded structures are known as supramolecular assemblies nih.gov. The directionality and specificity of hydrogen bonding are powerful tools for building organized molecular architectures rsc.org. Studies on structurally related 3-hydroxyindolin-2-ones have demonstrated the formation of hydrogen-bonded chains that dictate the crystal packing researchgate.net.

Table 2: Hydrogen Bonding Capabilities of this compound

Functional Group Role Atom Involved
Amide N-H Donor Hydrogen

In addition to hydrogen bonding, other non-covalent forces contribute to the intermolecular association of this compound. The planar aromatic benzene ring of the indolinone core can participate in π-π stacking interactions nih.govmdpi.com. These interactions occur when aromatic rings align face-to-face or in an offset manner, contributing to the stability of the crystal structure nih.govmsu.edu.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical and computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving the this compound scaffold and its derivatives. Methods such as Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms and forecasting reactivity, regioselectivity, and stereoselectivity. elsevierpure.com

A primary application of these computational methods is in the study of cycloaddition reactions, which are crucial for constructing complex molecular architectures like spirooxindoles from indolin-2-one precursors. By modeling the reaction pathways, chemists can calculate the activation energies for various possible transition states. This analysis allows for the prediction of the most favorable reaction pathway, indicating which product isomer is likely to form. elsevierpure.com

For instance, in 1,3-dipolar cycloaddition reactions involving derivatives of indolin-2-one, DFT calculations can determine the relative stabilities of transition states leading to different regioisomers (e.g., α-attack vs. β-attack) and stereoisomers (e.g., exo vs. endo adducts). The pathway with the lower calculated free energy barrier is predicted to be the dominant one, which often aligns well with experimental observations. elsevierpure.com

Key theoretical concepts used to rationalize these predictions include:

Frontier Molecular Orbital (FMO) Theory : This theory analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The nature and energy gap of these orbitals can explain the feasibility and selectivity of the reaction. unimib.it

Reactivity Indices : DFT allows for the calculation of global and local reactivity indices, such as electrophilicity and nucleophilicity. These descriptors help identify the most reactive sites on each molecule, thereby predicting how they will align and bond, which is the basis of regioselectivity. elsevierpure.com

Distortion/Interaction Model : In some cases, particularly with strained intermediates like indolynes, regioselectivity is controlled by the energy required to distort the aryne into the geometry of the transition state. A computational model based on these distortion energies can successfully predict the regioselectivity of nucleophilic additions. nih.gov

The table below illustrates a representative set of data that can be generated from computational studies to predict reaction outcomes for an indolin-2-one derivative in a hypothetical cycloaddition reaction.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Outcome
Regioisomer ATS-A15.2Major Product
Regioisomer BTS-B18.9Minor Product
Stereoisomer A (Exo)TS-A-Exo15.2Favored Stereoisomer
Stereoisomer A (Endo)TS-A-Endo17.5Disfavored Stereoisomer

These computational approaches not only predict the outcome of known reactions but also guide the design of new synthetic routes by pre-screening potential reactants and conditions, thereby accelerating the discovery of novel chemical entities based on the indolin-2-one framework. nih.govacs.org

Molecular Docking and Simulation Studies for Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study and predict how molecules like this compound interact with other molecular structures at an atomic level. nih.govyoutube.com These methods are crucial for understanding the non-covalent forces that govern the formation of stable intermolecular complexes, independent of any biological context.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor). youtube.com The process involves placing the ligand into a potential binding site of the receptor and systematically evaluating numerous possible conformations and orientations. nih.govdntb.gov.ua

The primary goals of molecular docking in this context are:

To identify the most stable binding pose of the ligand within the receptor's binding site. nih.gov

To estimate the strength of the interaction, often quantified as a "docking score" or binding energy. A more negative score typically indicates a stronger, more stable interaction. youtube.com

To analyze the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. nih.govbiorxiv.org

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. biorxiv.org An MD simulation calculates the motion of every atom in the system by integrating Newton's laws of motion, providing a detailed view of how the complex behaves in a simulated environment. sonar.ch

MD simulations are often used to:

Validate Docking Results : By running a simulation starting from a docked pose, researchers can assess the stability of the predicted complex. If the ligand remains stably bound throughout the simulation, it lends confidence to the docking result.

Analyze Complex Stability and Flexibility : Trajectory analysis from an MD simulation can reveal key information about the stability of the complex. Common analyses include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand backbone atoms over time, indicating structural stability.

Root Mean Square Fluctuation (RMSF) : Identifies the flexibility of different parts of the complex.

Refine Binding Poses : Simulations can reveal more favorable interactions and allow the ligand-receptor complex to relax into a lower-energy conformation than the one predicted by docking alone.

Calculate Binding Free Energy : Advanced computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy. biorxiv.org

The table below summarizes some of the computational tools used in these studies and the information they provide.

Technique / ToolPrimary FunctionKey Output / Analysis
Molecular Docking (e.g., AutoDock, GOLD)Predicts binding pose and affinityDocking Score, Binding Pose, Intermolecular Interactions
Molecular Dynamics (e.g., Desmond, AMBER)Simulates the movement of atoms over timeRMSD, RMSF, Hydrogen Bond Analysis, Conformational Changes
Binding Free Energy Calculation (e.g., MM/GBSA)Estimates the free energy of bindingΔG_bind (Binding Free Energy)

Together, these computational methods provide a detailed understanding of the molecular interactions of this compound systems, guiding further experimental research and the rational design of molecules with specific interaction properties.

Chemical Applications of 3,3,4 Trimethylindolin 2 One and Its Derivatives in Organic Synthesis and Material Science

Role as Versatile Synthetic Intermediates

3,3,4-Trimethylindolin-2-one is a highly adaptable intermediate in organic synthesis. Its structure features several reactive sites that can be selectively functionalized to build intricate molecular frameworks. The lactam moiety, the aromatic ring, and the quaternary carbon at the 3-position all contribute to its synthetic utility.

The exocyclic methylene (B1212753) group that can be formed from the corresponding 1,3,3-trimethyl-2-methyleneindoline (B94422) precursor is particularly reactive. This functionality allows the molecule to participate in a variety of chemical transformations, including Michael additions, cycloadditions, and condensation reactions with a wide array of electrophiles and nucleophiles. This high reactivity and versatility make it an essential component in the synthesis of complex heterocyclic compounds. Furthermore, the indolin-2-one core itself is a privileged structure in medicinal chemistry, often serving as a foundational element for the development of targeted therapeutic agents. The strategic placement of the three methyl groups can also influence the steric and electronic properties of the final products, allowing for fine-tuning of their biological activity or material characteristics.

Scaffold for Novel Heterocyclic Ring System Construction

The rigid framework of this compound makes it an excellent scaffold for the construction of novel and complex heterocyclic ring systems. Its derivatives are particularly useful in synthesizing fused and spirocyclic compounds, which are of great interest in medicinal chemistry and materials science.

Synthesis of Fused Indole (B1671886) Systems (e.g., Thieno[2,3-b]indoles)

Thieno[2,3-b]indoles are a class of sulfur-containing heterocyclic compounds that exhibit a broad spectrum of biological activities and are also used in materials chemistry. One of the synthetic routes to access these fused systems involves the use of indolin-2-one derivatives. The synthesis typically begins with the conversion of the carbonyl group of the indolin-2-one to a thiocarbonyl group, forming an indolin-2-thione.

This thionation is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting 3,3,4-trimethylindolin-2-thione can then undergo oxidative cyclization or react with suitable electrophiles, such as α-haloketones or α-haloaldehydes, to construct the fused thiophene (B33073) ring, yielding the thieno[2,3-b]indole core. These methods provide an efficient pathway to novel thienoindole analogs with potential applications in pharmaceuticals and electronic materials.

Table 1: Representative Synthesis of Thieno[2,3-b]indoles from Indolin-2-thiones

Starting Material Reagent Conditions Product Ref
1,3-Dihydro-2H-indole-2-thiones α-bromo-substituted ketones/aldehydes Et3N Thieno[2,3-b]indole derivatives
Indolin-2-ones Lawesson's reagent Toluene, reflux Indolin-2-thiones

Formation of Spirocyclic Indolin-2-one Compounds

Spirocyclic compounds containing the indolin-2-one moiety are prevalent in natural alkaloids and are considered attractive templates for drug discovery. The construction of these complex three-dimensional structures can be efficiently achieved using this compound as a starting scaffold. A powerful and widely used method for synthesizing these compounds is the 1,3-dipolar cycloaddition reaction.

In this approach, an exocyclic double bond is typically introduced at the 3-position of the indolin-2-one ring, creating a reactive dipolarophile. This intermediate then reacts with a 1,3-dipole, such as an azomethine ylide or a nitrone, to form a five-membered heterocyclic ring spiro-fused at the C3 position of the indolin-2-one core. This methodology allows for the rapid assembly of diverse spiro[indoline-pyrrolidine] and spiro[indoline-isoxazolidine] skeletons with high regio- and diastereoselectivity.

Table 2: Examples of 1,3-Dipolar Cycloaddition for Spirocyclic Indolin-2-one Synthesis

Dipolarophile 1,3-Dipole Product Type Ref
2-(2-Oxoindoline-3-ylidene)acetates Nitrones Spiroisoxazolidines
Isatin (B1672199) + L-proline derived intermediate Dimethyl hex-2-en-4-ynedioate Spiro[indoline-3,3'-pyrrolizine]

Development of Optoelectronic and Photochromic Materials

Derivatives of this compound are valuable precursors in the development of advanced materials with unique optical and electronic properties. The indoline (B122111) nucleus can be incorporated into larger conjugated systems to create photochromic compounds, such as spiropyrans, and push-pull chromophores for nonlinear optics.

Design Principles for Push-Pull Chromophores and Merocyanine (B1260669) Dyes

Push-pull chromophores are organic molecules characterized by an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated bridge. This architecture leads to a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is the basis for their use in various optoelectronic applications.

The indoline moiety, derived from this compound, often serves as a potent electron-donating group in these systems. Merocyanine dyes are a classic example of such push-pull systems. They are the open-ring isomers of spiropyrans and possess a zwitterionic structure with a delocalized charge across the molecule. The design of these dyes involves condensing a derivative of this compound (specifically, 1,3,3-trimethyl-2-methyleneindoline, also known as Fischer's base) with an electron-accepting heterocyclic nucleus. The specific substituents on both the indoline and the acceptor parts of the molecule allow for the fine-tuning of the absorption and emission properties of the resulting dye.

Investigation of Photophysical Characteristics and Charge Transfer Phenomena

The photophysical properties of materials derived from this compound are dictated by the efficiency of intramolecular charge transfer (ICT). Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the electron-donating indoline part, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-accepting moiety.

This charge separation in the excited state leads to a large change in the dipole moment of the molecule, which is responsible for many of its interesting properties. For instance, merocyanine dyes derived from indoline spiropyrans often exhibit strong solvatochromism, where their absorption and fluorescence spectra shift significantly with changes in solvent polarity. The study of these photophysical characteristics, including absorption maxima (λmax), emission maxima (λem), quantum yields (Φ), and lifetimes, provides crucial insights into the nature of the excited state and the dynamics of the charge transfer process. These investigations are essential for optimizing the performance of these materials in applications such as optical data storage, molecular switches, and sensors.

Table 3: Photophysical Properties of a Representative Indoline-Derived Merocyanine Dye

Property Value Conditions Ref
Absorption Max (λmax) 504 - 516 nm In solution
Photoluminescence Max (λem) 645 nm THF solution
PL Quantum Yield (ΦPL) 3.7 × 10⁻⁴ THF solution
Excited State Zwitterionic, high dipole moment Polar solvents

Synthesis of Cyanine (B1664457) Dyes

The synthesis of cyanine dyes, a class of synthetic dyes known for their sharp and strong absorption bands, frequently utilizes derivatives of indolenine as key building blocks. The general strategy involves the condensation of two nitrogen-containing heterocyclic nuclei, such as those derived from this compound, linked by a polymethine chain.

A common synthetic pathway commences with the quaternization of an indolenine derivative, for instance, a 2,3,3-trimethyl-3H-indole compound. This is typically achieved through N-alkylation by reacting the indolenine with an alkyl halide, such as iodobutane, often under microwave heating conditions, to form a quaternary heterocyclic salt, like 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide. unito.it This step is crucial as it activates the methyl group at the 2-position of the indolenine ring.

Following the formation of the indolium salt, a condensation reaction is carried out. For the synthesis of symmetrical cyanine dyes, two equivalents of the quaternary salt are reacted with a suitable polymethine bridge-forming reagent. unito.it For example, pentamethine cyanine dyes can be synthesized by reacting the indolium salt with a malonodialdehyde derivative, such as malonaldehyde bis(phenylimine) monohydrochloride, in the presence of a base like sodium acetate (B1210297) and a solvent like acetic anhydride. unito.it The length of the polymethine chain can be varied to tune the absorption and emission spectra of the resulting dye. For instance, heptamethine cyanines can be prepared by condensing indolenium salts with intermediates like N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride. mdpi.com

A modular approach has also been developed to create more complex, heterobifunctional cyanine dyes. nih.gov This method involves preparing a functionalized indolium precursor, which is then reacted with a hemicyanine intermediate. nih.gov This allows for the late-stage introduction of specific functional groups, providing versatility to the synthetic process. nih.gov The final cyanine dyes are often purified through techniques like column chromatography.

Precursor/IntermediateReagentProduct TypeReference
2,3,3-trimethyl-3H-indolesIodobutane1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide unito.it
Indolium quaternary saltMalonaldehyde bis(phenylimine) monohydrochlorideSymmetrical Pentamethine Cyanine Dye unito.it
2,3,3-trimethyl indolenium saltN-[5-(phenylamino)-2,4-phentadienylidene] aniline (B41778) monohydrochlorideHeptamethine Cyanine Dye mdpi.com
Functionalized indolium precursorHemicyanine intermediateHeterobifunctional Cyanine 5 Dye nih.gov

Material Science Applications (e.g., Corrosion Inhibition Mechanisms)

Derivatives of indolin-2-one have demonstrated significant potential in material science, particularly as effective corrosion inhibitors for metals and alloys in aggressive acidic environments. The primary mechanism behind their protective action is the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

The effectiveness of indolin-2-one derivatives as corrosion inhibitors is largely attributed to their molecular structure. These organic compounds contain heteroatoms such as nitrogen and oxygen, as well as aromatic rings and pi-electrons. koreascience.kr These features facilitate the adsorption of the molecule onto the metal surface through the sharing of electrons between the inhibitor and the metal. The inhibitor can then block the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. uv.mx

Studies on various indolin-2-one Schiff bases have confirmed their ability to inhibit corrosion on mild steel in hydrochloric acid solutions. jcsp.org.pkresearchgate.net For example, 3-(4-hydroxyphenylimino)indolin-2-one has been shown to be a mixed-type inhibitor, meaning it retards both the anodic and cathodic reactions. jcsp.org.pk The formation of a protective organic layer on the steel surface is a key aspect of the inhibition process. koreascience.kr

The efficiency of these inhibitors typically increases with their concentration up to an optimal point, as a higher concentration leads to greater surface coverage. koreascience.krresearchgate.net The process is generally understood to be a physical and/or chemical adsorption phenomenon at the metal-solution interface. The protective film created by the adsorbed inhibitor molecules effectively reduces the corrosion rate of the metal.

Inhibitor TypeMetalEnvironmentInhibition MechanismKey Structural Features
Indolin-2-one Schiff basesMild Steel (Q235A)Hydrochloric Acid (HCl)Adsorption, Mixed-type inhibitionHeteroatoms (N, O), Pi-electrons, Aromatic rings
3-((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)imino)indolin-2-oneMild SteelHydrochloric Acid (HCl)Surface adsorption, Protective film formationHeteroatoms (N, O, S), Pi-electrons
2-((6-aminopyridin-2-yl)imino)indolin-3-oneMild SteelHydrochloric Acid (HCl)Adsorption, Protective organic layer formationHeteroatoms (N, O), Pi-electrons

Future Research Directions and Unexplored Avenues for 3,3,4 Trimethylindolin 2 One Research

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. For 3,3,4-Trimethylindolin-2-one, research should pivot towards developing synthetic routes that are not only novel but also sustainable.

Key Research Thrusts:

Catalyst Innovation: A significant avenue lies in employing novel catalytic systems. The use of sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has proven effective for creating related 3,3-di(indolyl)indolin-2-ones under mild conditions, offering a reusable and green solid acid catalyst. tandfonline.com Similarly, naturally occurring, low-cost organocatalysts like mandelic acid have been successfully used for related syntheses in environmentally friendly solvents like aqueous ethanol (B145695). benthamdirect.com Future work could adapt these catalyst systems for the specific synthesis of this compound.

Green Solvents and Conditions: Moving away from traditional volatile organic compounds is crucial. Research has demonstrated the feasibility of synthesizing indolin-2-one derivatives in water under catalyst-free conditions or using ethanol as a benign solvent. rsc.orgrsc.org Another promising approach is mechanochemistry, a solvent-free method that uses mechanical force to induce reactions, which has been applied to Fischer indolisation to create indolines. unica.it

Photocatalysis and Biocatalysis: Visible-light photocatalysis offers a powerful and mild method for constructing complex molecules, including polycyclic indolones, by generating radical intermediates under gentle conditions. nih.gov This approach could be explored for novel C-H functionalization or cyclization strategies to build the this compound scaffold. Biocatalysis, using engineered enzymes, represents another frontier for sustainable synthesis. nih.govrsc.org Engineered P411 variants have been shown to catalyze the synthesis of indolines through intramolecular C(sp³)–H amination, a strategy that could be evolved for the asymmetric synthesis of chiral derivatives of this compound. nih.gov

Table 1: Comparison of Sustainable Synthetic Methodologies for Indolin-2-One Scaffolds
MethodologyKey FeaturesPotential Application for this compoundReference
Solid Acid CatalysisReusable catalyst, mild conditions, high yield.Development of a recyclable catalytic system for its synthesis. tandfonline.com
Organocatalysis in WaterUses natural catalysts (e.g., mandelic acid) in benign solvents.Environmentally friendly, one-pot synthesis protocols. benthamdirect.com
PhotocatalysisVisible light-mediated, mild conditions, radical-based C-H functionalization.Late-stage functionalization or novel cyclization strategies. nih.gov
BiocatalysisEnzyme-driven, high stereoselectivity, aqueous conditions.Asymmetric synthesis of chiral analogues. nih.gov

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, the core reactivity of the this compound scaffold is ripe for exploration. The gem-dimethyl group at the C3 position sterically hinders reactions at this typically reactive site, potentially unlocking novel reactivity elsewhere in the molecule or enabling unique transformations.

Future Research Directions:

Skeletal Rearrangements: A highly innovative area of research involves the skeletal transformation of the oxindole (B195798) core. A rare example of regiodivergent ring expansion has been developed to convert oxindoles into two different quinolinone isomers, demonstrating that the core structure is not immutable. acs.org Investigating whether this compound can undergo similar base-mediated ring expansions could lead to novel heterocyclic scaffolds.

Domino and Cascade Reactions: The development of complex, multi-bond-forming reactions is a hallmark of modern organic synthesis. Unprecedented domino reactions, such as oxa-Michael/1,6-additions or aldol (B89426)/lactonization/elimination sequences, have been designed for other oxindole systems. mdpi.com Future work could design substrates from this compound that can participate in such elegant and efficient cascade reactions to rapidly build molecular complexity.

Photocatalytic C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for modifying a molecule without pre-installed functional groups. Visible-light photoredox catalysis has been used for the dehydrogenation of indolines and other C-H alkylation strategies. nih.govrsc.org A key research avenue would be to explore the selective C-H functionalization of the aromatic ring or the 4-methyl group of this compound, using photocatalysis to generate radical intermediates that can be trapped by various partners.

Advanced Computational Modeling for Predicting Complex Reactivity and Properties

Computational chemistry provides an indispensable toolkit for modern chemical research, allowing for the prediction of properties and the rational design of experiments. Applying these tools to this compound can accelerate discovery and provide deep mechanistic insights.

Areas for Computational Investigation:

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. This would be invaluable for predicting the feasibility of the unconventional transformations discussed above, such as ring expansions or photocatalytic reactions. For instance, DFT has been used to rationalize the site selectivity of hydrogen atom abstraction in photocatalytic indoline (B122111) oxidation by calculating C-H bond energies. rsc.org

Virtual Screening and Drug Design: If exploring its potential bioactivity, computational tools are essential. Molecular docking studies can predict how this compound might bind to biological targets like protein kinases, a common target for indolin-2-one derivatives. nih.govnih.govresearchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess its drug-likeness and guide the design of analogues with improved pharmacokinetic profiles. nih.gov

Understanding Electronic Structure: Calculations can elucidate the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and other electronic properties. This fundamental understanding is crucial for predicting its behavior in charge-transfer processes, designing supramolecular assemblies, and explaining its reactivity patterns.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, control, scalability, and the ability to access extreme reaction conditions.

Future Implementations:

Scalable and Safe Synthesis: Many powerful chemical transformations, particularly those involving highly reactive intermediates or hazardous reagents, are made safer and more controllable in flow reactors. The synthesis of this compound could be adapted to a flow process, allowing for rapid optimization of reaction conditions (temperature, pressure, residence time) and straightforward scaling.

Telescoping Multi-Step Syntheses: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. This dramatically improves efficiency and reduces waste. A future goal would be to design a multi-step flow synthesis of this compound or its derivatives.

Integration with Photocatalysis: Flow reactors are particularly well-suited for photochemical reactions, as they ensure uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors. rsc.org The novel photocatalytic syntheses and functionalizations proposed in previous sections would be ideal candidates for implementation in a flow system, enabling the production of significant quantities of material, as has been demonstrated for pharmaceutical intermediates. rsc.org

Table 2: Advantages of Flow Chemistry for this compound Research
AdvantageDescriptionSpecific Application
Enhanced SafetySmall reactor volumes minimize the risk of hazardous reactions.Handling of potentially unstable intermediates or exothermic reactions.
Precise ControlSuperior control over temperature, pressure, and mixing.Improving yields and selectivity in complex transformations.
ScalabilityProduction is scaled by running the reactor for longer, not by using larger vessels.Facilitating gram-scale synthesis for further biological or material studies.
Process IntensificationEnables use of high temperatures/pressures to accelerate reactions.Rapidly exploring reaction conditions that are inaccessible in batch.

Studies on the Self-Assembly and Supramolecular Chemistry of Indolin-2-one Derivatives

Supramolecular chemistry explores the non-covalent interactions that govern how molecules recognize each other and assemble into larger, ordered structures. The indolin-2-one scaffold contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, making it an excellent candidate for forming predictable supramolecular assemblies.

Unexplored Avenues:

Hydrogen-Bonded Networks: A primary research direction would be to investigate the self-assembly of this compound in various solvents and in the solid state. The interplay of N-H---O=C hydrogen bonding and potential π-π stacking of the aromatic rings could lead to the formation of well-defined structures such as tapes, sheets, or helical fibers. The methyl groups will play a key role in modulating these interactions through steric effects and by influencing crystal packing.

Host-Guest Chemistry: The indolin-2-one core could act as a guest that binds within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. Such studies could lead to applications in controlled release or the development of molecular sensors. Supramolecular catalysis, where a host molecule like β-cyclodextrin catalyzes a reaction in an aqueous medium, has already been demonstrated for the synthesis of related oxindoles and could be an area of further exploration.

Functional Materials: By designing and synthesizing derivatives of this compound with additional functional groups (e.g., liquid crystalline moieties, polymerizable units), it may be possible to create novel self-assembling materials. These could include organogels, liquid crystals, or functional polymers where the ordered supramolecular structure imparts unique optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for preparing 3,3,4-Trimethylindolin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves condensation reactions between indolin-2-one precursors and substituted aldehydes or alkyl halides. For example, alkylation of the indole nitrogen using sodium hydride (NaH) in DMF at 0°C, followed by treatment with alkyl halides (e.g., benzyl bromides), is a common method . Reaction conditions such as solvent choice (e.g., acetic acid for reflux), temperature (e.g., 0°C for alkylation), and stoichiometric ratios significantly impact yields (ranging from 47% to 88% in analogous reactions) . Purification via silica gel column chromatography or recrystallization is critical to isolate high-purity products .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Key characterization methods include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, coupling constants (e.g., J = 15.4 Hz for allylidene protons) and chemical shifts (e.g., δ 169.0 ppm for carbonyl carbons) are critical .
  • Melting point analysis : Used to assess purity, with reported values (e.g., 169.5–170.3°C for similar derivatives) requiring tight ranges .
  • Elemental analysis : Validates molecular composition (e.g., C: 79.00%, H: 6.38% for C₂₇H₂₆N₂O₂) .

Q. What purification strategies are effective for isolating this compound derivatives?

Silica gel column chromatography (using solvents like ethyl acetate/hexane) and recrystallization (e.g., from methanol or ethanol) are standard. For nitro-group-containing intermediates, reduction with Fe/HCl followed by extraction (e.g., with ethyl acetate) ensures purity .

Q. How do substituents on the indolin-2-one core influence solubility and crystallinity?

Bulky substituents (e.g., 4-(2-fluoroethoxy)benzyl) reduce solubility in polar solvents, necessitating optimized chromatographic conditions. Crystallinity is enhanced by planar aromatic groups (e.g., nitro-phenyl), as evidenced by sharp melting points (e.g., 225.4–226.1°C) .

Q. What are common byproducts in indolin-2-one synthesis, and how are they identified?

Byproducts like unreacted aldehydes or incomplete alkylation products are identified via TLC monitoring and LC-MS. For example, nitro-reduction intermediates may form amine derivatives requiring careful pH control during workup .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

Density Functional Theory (DFT) optimizes molecular geometries to predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (using tools like Schrödinger Maestro) evaluates binding affinities to biological targets (e.g., α-synuclein), guiding structural modifications for enhanced activity .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing substituted indolin-2-ones?

Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., rotamers). X-ray crystallography (e.g., for (E)-3-(1-phenylethylidene)indolin-2-one) provides definitive structural validation . For ambiguous NOE correlations, variable-temperature NMR clarifies conformational dynamics .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Example optimizations:

  • Catalyst screening : Using NaH vs. K₂CO₃ for alkylation efficiency .
  • Solvent effects : Refluxing in acetic acid vs. DMF for condensation reactions .
  • Temperature control : Maintaining 0°C during alkylation minimizes side reactions .

Q. What mechanistic insights explain the regioselectivity of alkylation or condensation reactions?

Alkylation at the indole nitrogen (vs. oxygen) is favored due to higher nucleophilicity, as demonstrated by ¹H NMR monitoring of intermediates. Steric hindrance from 3,3-dimethyl groups directs substituents to the 4-position .

Q. How do structural modifications (e.g., halogenation) impact biological activity in indolin-2-one derivatives?

Electron-withdrawing groups (e.g., nitro) enhance binding to hydrophobic enzyme pockets, while bulky substituents (e.g., benzyl) improve metabolic stability. Comparative studies of antimicrobial activity (via MIC assays) validate these design principles .

Methodological Best Practices

  • Documentation : Report detailed reaction conditions (solvent, temperature, catalyst), purification steps, and spectroscopic data to ensure reproducibility .
  • Safety : Handle alkyl halides and NaH in inert atmospheres; use fume hoods for toxic intermediates (e.g., nitro compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.